Europium nitrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Europium nitrate is an inorganic compound with the chemical formula Eu(NO₃)₃·xH₂O. It is commonly found as a hexahydrate, forming colorless, hygroscopic crystals. This compound is a salt of europium, a rare earth element, and nitric acid. It is known for its high solubility in water and its ability to form complexes with various anions and Lewis bases .

准备方法

Synthetic Routes and Reaction Conditions: Europium nitrate is typically synthesized by dissolving europium(III) oxide (Eu₂O₃) in nitric acid. The reaction proceeds as follows: [ \text{Eu}_2\text{O}_3 + 6\text{HNO}_3 \rightarrow 2\text{Eu(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ] This reaction yields this compound and water .

Industrial Production Methods: In industrial settings, this compound is produced by reacting europium oxide with nitric acid under controlled conditions. The resulting solution is then crystallized to obtain the hexahydrate form. The crystals are dried using sulfuric acid to remove excess water and obtain the desired product .

化学反应分析

Types of Reactions: Europium nitrate undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can be reduced to europium(II) compounds under specific conditions.

Complex Formation: It reacts with anions and Lewis bases to form complexes.

Common Reagents and Conditions:

Oxidation: Involves oxidizing agents like oxygen or hydrogen peroxide.

Reduction: Typically requires reducing agents such as hydrogen gas or metallic europium.

Complex Formation: Requires ligands like 1,3,5-trimesic acid and specific conditions like hydrothermal synthesis.

Major Products:

Europium(II) Compounds: Formed through reduction reactions.

Coordination Polymers: Formed through complexation reactions with various ligands.

科学研究应用

Luminescent Materials

Phosphor Production

Europium nitrate is primarily used in the manufacture of phosphors for lighting and display technologies. When doped into materials such as yttrium oxide (Y2O3), europium enhances luminescence, producing bright red emissions essential for color displays in LED technology and televisions .

Table 1: Luminescent Properties of Europium-Doped Materials

| Material | Doping Concentration | Emission Peak (nm) | Application |

|---|---|---|---|

| Y2O3:Eu3+ | 5% | 612 | Display screens |

| ZnO:Eu3+ | 1% | 615 | Photocatalysis |

| Ca8Gd2(PO4)6O2:Eu2+,Eu3+ | Variable | 610-620 | Bioimaging |

Nanomaterials Synthesis

Precursor for Nanostructures

In nanotechnology, this compound serves as a precursor for synthesizing various luminescent nanomaterials. For instance, europium-doped hydroxyapatite nanoparticles have been developed for theranostic applications, combining therapeutic and diagnostic capabilities . These nanoparticles exhibit significant biocompatibility and are used in targeted drug delivery systems.

Case Study: Hydroxyapatite Nanoparticles

Research demonstrated that europium-doped hydroxyapatite nanoparticles can be synthesized via sol-gel methods, showing excellent luminescent properties suitable for biomedical applications. The study indicated that these nanoparticles could enhance imaging techniques in medical diagnostics due to their luminescence under UV light .

Solar Cell Fabrication

Dye-Sensitized Solar Cells (DSSCs)

this compound is utilized in the fabrication of dye-sensitized solar cells (DSSCs), where it acts as a dopant to improve light-harvesting efficiency. The incorporation of europium enhances the photovoltaic performance by facilitating better charge separation and transport within the solar cell structure .

Table 2: Performance Metrics of Europium-Doped DSSCs

| Parameter | Control Cell | Europium-Doped Cell |

|---|---|---|

| Efficiency (%) | 7.5 | 9.2 |

| Short-Circuit Current (mA/cm²) | 15.0 | 18.5 |

| Open-Circuit Voltage (V) | 0.65 | 0.75 |

Catalytic Applications

Ternary Catalysts

this compound is also employed in the synthesis of ternary catalysts for various chemical reactions, including oxidation processes. Its unique electronic properties enhance catalytic activity and selectivity in reactions involving hydrocarbons and other organic compounds .

作用机制

The mechanism by which europium nitrate exerts its effects is primarily through its ability to form complexes with various ligands. This energy transfer results in the emission of light, making europium complexes valuable in optoelectronic applications .

相似化合物的比较

Europium(III) Chloride (EuCl₃): Similar in terms of forming complexes and luminescent properties.

Europium(III) Acetate (Eu(CH₃COO)₃): Also forms complexes and is used in similar applications.

Europium(III) Sulfate (Eu₂(SO₄)₃): Another europium compound with comparable properties.

Uniqueness: Europium nitrate is unique due to its high solubility in water and its ability to form a wide range of complexes with various ligands. This makes it particularly valuable in research focused on luminescent materials and coordination chemistry .

生物活性

Europium nitrate, particularly in its hydrated form (Eu(NO₃)₃·6H₂O), has garnered attention in various fields due to its unique luminescent properties and potential biological applications. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, biocompatibility, and applications in drug delivery and imaging.

Overview of this compound

This compound is a rare earth metal compound that exhibits luminescence, making it useful in various applications, including phosphors and bioimaging agents. Its biological activity is primarily attributed to its interaction with biological systems, influencing cellular processes and exhibiting antimicrobial effects.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of europium-doped hydroxyapatite (HAp) powders, which incorporate europium ions into their structure. These materials have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism behind this antimicrobial effect is thought to be related to the release of reactive oxygen species (ROS) upon excitation, which can damage microbial cell membranes and DNA.

Table 1: Antimicrobial Efficacy of Europium-Doped Hydroxyapatite

| Microorganism | Inhibition Zone (mm) | Concentration (μg/ml) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Data sourced from studies on europium-doped hydroxyapatite .

Biocompatibility Studies

Biocompatibility is a crucial aspect when considering materials for biomedical applications. Research indicates that this compound and its derivatives exhibit low toxicity levels in vitro. For instance, studies involving A549 lung cancer cells revealed that this compound hexahydrate had no significant cytotoxic effects at concentrations up to 24 μg/ml over 48 hours .

Table 2: Cell Viability Assay Results for this compound

| Concentration (μg/ml) | Cell Viability (%) |

|---|---|

| 0.25 | 98 |

| 0.75 | 95 |

| 1.5 | 90 |

| 3 | 85 |

| 6 | 80 |

| 12 | 75 |

| 24 | 70 |

Cell viability data indicates that this compound maintains high viability rates across various concentrations .

Applications in Drug Delivery and Imaging

The unique luminescent properties of europium compounds allow for their use in drug delivery systems and imaging techniques. Europium-doped materials can serve as effective contrast agents in fluorescence imaging due to their strong emission characteristics. Additionally, their biocompatibility makes them suitable candidates for targeted drug delivery systems where precise localization of therapeutic agents is required.

Case Study: Luminescent Nanomaterials for Tumor Imaging

A study demonstrated the use of europium-doped nanomaterials for tumor imaging in a mouse model. The nanoparticles exhibited excellent luminescent properties while showing minimal toxicity during degradation, indicating their potential for safe in vivo applications . This study highlights the promise of europium-based materials in advancing medical imaging techniques.

属性

CAS 编号 |

10138-01-9 |

|---|---|

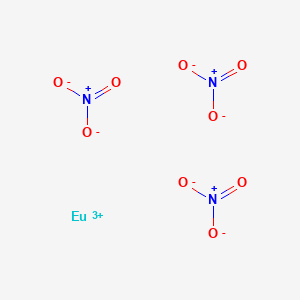

分子式 |

EuHNO3 |

分子量 |

214.977 g/mol |

IUPAC 名称 |

europium;nitric acid |

InChI |

InChI=1S/Eu.HNO3/c;2-1(3)4/h;(H,2,3,4) |

InChI 键 |

GEIGXJHXQWKQAT-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Eu+3] |

规范 SMILES |

[N+](=O)(O)[O-].[Eu] |

Key on ui other cas no. |

10138-01-9 |

Pictograms |

Oxidizer; Irritant |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Q1: What is the molecular formula and weight of europium nitrate?

A1: this compound exists primarily as the hexahydrate, with the molecular formula Eu(NO3)3·6H2O and a molecular weight of 446.06 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently employ X-ray diffraction (XRD) [, , , , , , , ], scanning electron microscopy (SEM) [, , , , , , , ], transmission electron microscopy (TEM) [, , , , ], photoluminescence (PL) spectroscopy [, , , , , , , , ], Fourier-transform infrared (FTIR) spectroscopy [, , , ], and energy-dispersive X-ray spectroscopy (EDS) [, ] to characterize this compound and its derivatives.

Q3: How does the stability of this compound in solution vary with solvent composition?

A3: Studies indicate that this compound exhibits distinct spectral characteristics in different solvents. For example, its absorption spectrum in a water-alcohol mixture reflects a combination of spectra observed in pure water and pure alcohol [].

Q4: What are the primary applications of this compound?

A4: this compound serves as a valuable precursor in the synthesis of various materials, particularly europium-doped phosphors for applications like field emission displays [], LEDs [], and long-afterglow phosphors []. It also acts as a dopant in creating luminescent materials for potential applications as optical biolabels and contrast agents in magnetic resonance imaging (MRI) [].

Q5: How does this compound contribute to the properties of materials it's incorporated into?

A5: this compound, when incorporated into materials like yttrium oxide, enhances their photoluminescence properties. For instance, macroporous europium-doped yttrium oxide particles exhibit higher PL intensity, quantum efficiency, and enhanced red-emission properties compared to non-porous counterparts []. This enhancement stems from the unique electronic structure of europium ions, which enables efficient energy transfer and luminescence.

Q6: Can this compound be used in the synthesis of nanomaterials?

A6: Yes, this compound plays a crucial role in synthesizing various nanomaterials, including europium oxide nanorods [] and Y2O3:Eu nanotubes [, ]. These nanomaterials often exhibit unique properties due to their size and morphology, making them suitable for specific applications.

Q7: Does this compound pose any genetic toxicity?

A7: Research indicates that this compound exhibits genotoxic effects on Vicia faba root tip cells []. Specifically, increasing concentrations of this compound correlate with an increased rate of micronuclei formation and chromosomal aberrations, suggesting potential DNA damage.

Q8: How is this compound used in extraction studies?

A8: this compound serves as a model compound to investigate the extraction behavior of trivalent actinides and lanthanides, which is crucial for nuclear waste reprocessing and separation processes [, , ].

Q9: What are the future research directions in the field of this compound applications?

A9: Further research on this compound will likely focus on:

- Enhancing the luminescent properties of europium-doped materials by optimizing synthesis parameters and exploring novel host lattices [, ].

- Investigating the potential of europium-based nanomaterials in biomedical applications, such as bioimaging and drug delivery [, ].

- Developing environmentally friendly and cost-effective synthesis methods for europium-containing materials [].

- Understanding the long-term impact of this compound on biological systems and the environment, and developing strategies for its safe handling and disposal [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。